3-amino-2-methylbutanoic acid hydrochloride
CAS No.: 1864062-26-9
Cat. No.: VC11614110
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864062-26-9 |
---|---|
Molecular Formula | C5H12ClNO2 |
Molecular Weight | 153.61 g/mol |
IUPAC Name | 3-amino-2-methylbutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |
Standard InChI Key | DKBLYMKGWZFCEV-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C)N)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-2-methylbutanoic acid hydrochloride (C₆H₁₂ClNO₂) is the hydrochloride salt of a β-amino acid featuring a methyl group at the second carbon and an amino group at the third carbon of the butanoic acid backbone. While no direct structural data for this exact compound are available in the provided sources, analogs such as (R)-2-(aminomethyl)-3-methylbutanoic acid hydrochloride (CAS 1276055-45-8) offer a comparative framework. The latter compound has a molecular formula of C₆H₁₄ClNO₂, a molecular weight of 167.634 g/mol, and an exact mass of 167.071 g/mol . Its polar surface area (63.32 Ų) and LogP value (1.80) suggest moderate hydrophilicity, which may influence solubility and bioavailability .
The stereochemistry of related compounds, such as the (S)-enantiomer of 2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride (CAS 2231249-10-6), highlights the importance of chiral centers in biological activity . For 3-amino-2-methylbutanoic acid hydrochloride, the spatial arrangement of the amino and methyl groups likely affects its interaction with enzymes or receptors, though experimental verification is needed.
Synthetic Methodologies and Optimization
Although no synthesis route for 3-amino-2-methylbutanoic acid hydrochloride is detailed in the provided sources, patents describing the preparation of 3-aminophthalate hydrochloride dihydrate offer transferable insights into hydrogenation and acid-complexation techniques. For example, hydrogenation of nitro precursors under controlled conditions (0–20°C, 0.1–0.8 MPa H₂ pressure) with catalysts such as platinum, palladium/carbon, or nickel/alumina achieves high yields (91–99%) . Subsequent treatment with concentrated hydrochloric acid facilitates salt formation, as demonstrated in the isolation of 3-aminophthalate hydrochloride dihydrate .
Key parameters influencing yield and purity include:
Parameter | Optimal Range | Impact on Reaction Outcome |
---|---|---|
Temperature | 0–10°C | Minimizes side reactions |
Catalyst Loading | 0.005–0.5 g | Balances activity and cost |
Solvent Composition | Mixed polar/nonpolar | Enhances precursor solubility |
Acid Concentration | 12 mol/L HCl | Ensures complete protonation |
Adapting these conditions to 3-amino-2-methylbutanoic acid hydrochloride would require substituting 3-nitrophthalic acid with a nitro-containing butanoic acid precursor. For instance, hydrogenation of 3-nitro-2-methylbutanoic acid in a mixed solvent system (e.g., acetonitrile/water) could yield the target amine, followed by HCl treatment to form the hydrochloride salt.
Physicochemical Properties and Stability
The physicochemical profile of 3-amino-2-methylbutanoic acid hydrochloride can be inferred from related compounds. (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride exhibits a density of approximately 1.2 g/cm³ (estimated) and a melting point above 200°C, though experimental values are unspecified . Its hydrochloride salt form enhances stability and aqueous solubility, critical for formulation in biological assays .
The (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride variant introduces a hydroxyl group, increasing polarity (PSA: ~100 Ų) and reducing LogP compared to the non-hydroxylated analog . For 3-amino-2-methylbutanoic acid hydrochloride, the absence of a hydroxyl group may result in a LogP closer to 1.8, similar to , favoring passive membrane permeability.
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